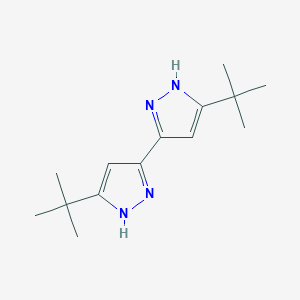
5,5'-di-tert-butyl-1H,2'H-3,3'-bipyrazole
Overview
Description
5,5’-di-tert-butyl-1H,2’H-3,3’-bipyrazole: is an organic compound belonging to the class of bipyrazoles It is characterized by the presence of two pyrazole rings connected by a single bond, with tert-butyl groups attached to the 5-position of each pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-di-tert-butyl-1H,2’H-3,3’-bipyrazole typically involves the reaction of 3,5-di-tert-butylpyrazole with suitable reagents under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by coupling with a halogenated pyrazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 5,5’-di-tert-butyl-1H,2’H-3,3’-bipyrazole are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5,5’-di-tert-butyl-1H,2’H-3,3’-bipyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through reactions with electrophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or THF.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; in the presence of a base.
Major Products: The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and substituted pyrazole compounds .
Scientific Research Applications
Chemistry: 5,5’-di-tert-butyl-1H,2’H-3,3’-bipyrazole is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology and Medicine: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, 5,5’-di-tert-butyl-1H,2’H-3,3’-bipyrazole can be used as an intermediate in the synthesis of other complex organic molecules. It may also find applications in the development of new materials with specific properties .
Mechanism of Action
The mechanism by which 5,5’-di-tert-butyl-1H,2’H-3,3’-bipyrazole exerts its effects depends on its interaction with molecular targets. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can catalyze various chemical reactions by providing an active site for substrate binding and transformation .
In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
3,5-di-tert-butyl-1H-pyrazole: A related compound with a single pyrazole ring and tert-butyl groups at the 3 and 5 positions.
5,8-di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione: Another compound with tert-butyl groups, but with a different core structure.
Uniqueness: 5,5’-di-tert-butyl-1H,2’H-3,3’-bipyrazole is unique due to its bipyrazole structure, which allows for the formation of more complex coordination compounds and potentially different biological activities compared to its mono-pyrazole counterparts .
Properties
IUPAC Name |
5-tert-butyl-3-(5-tert-butyl-1H-pyrazol-3-yl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4/c1-13(2,3)11-7-9(15-17-11)10-8-12(18-16-10)14(4,5)6/h7-8H,1-6H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQYNNUYUHUWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C2=NNC(=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952806 | |
| Record name | 5,5'-Di-tert-butyl-2H,2'H-3,3'-bipyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304869-97-4 | |
| Record name | 5,5'-Di-tert-butyl-2H,2'H-3,3'-bipyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-2-[5-(4-chlorophenyl)-3-oxofuran-2-ylidene]acetate](/img/structure/B3832093.png)
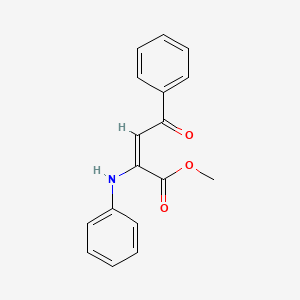
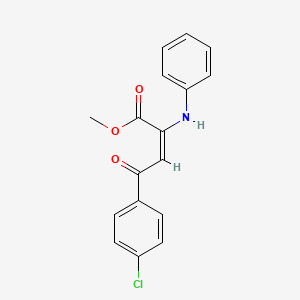
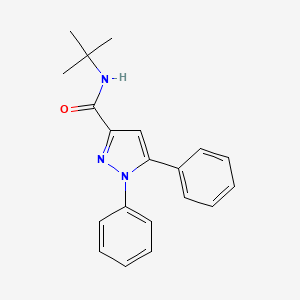
![4-[[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]amino]benzoic acid](/img/structure/B3832126.png)
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B3832129.png)
![2-[(3-carboxypropanoyl)(methyl)amino]benzoic acid](/img/structure/B3832143.png)
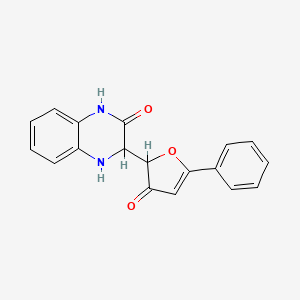
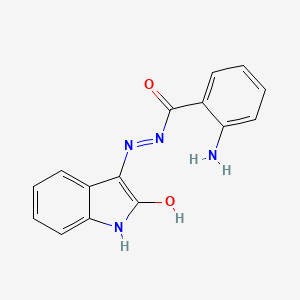
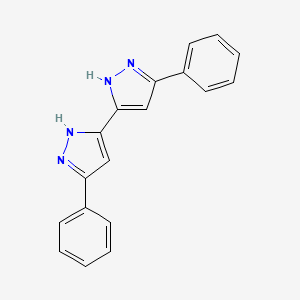
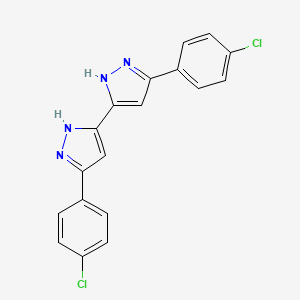
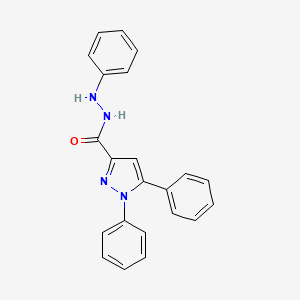
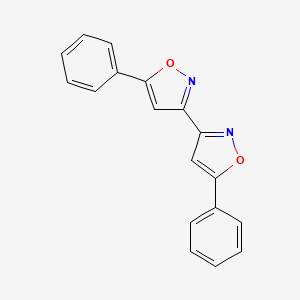
![N'-[(2Z)-1-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propan-2-ylidene]-2-hydroxybenzohydrazide](/img/structure/B3832185.png)
